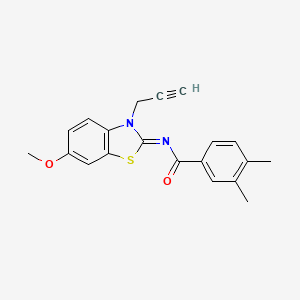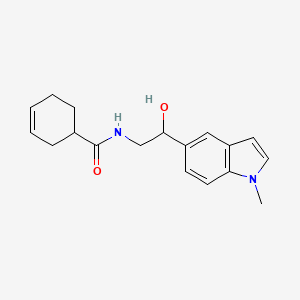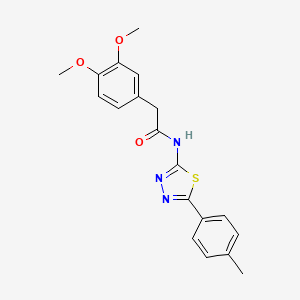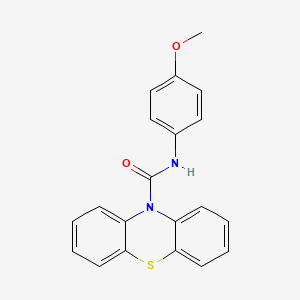
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, including anticonvulsant and neuroprotective effects , as well as their role in inhibiting tubulin polymerization, which is a promising target for anticancer therapy .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves coupling reactions. For instance, N-(substituted benzothiazol-2-yl)amide derivatives were synthesized using EDC coupling reactions of substituted-benzothiazol-2-amine with carboxylic acids . Although the specific synthesis of "N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities with the discussed compounds.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using techniques such as X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods . These methods provide detailed information about the molecular geometry, conformational flexibility, and electronic properties of the compounds. For example, the X-ray structure of a related compound showed that it crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide linkage in the benzothiazole derivatives suggests potential reactivity towards nucleophilic attack, while the presence of a methoxy group could influence the electronic distribution and reactivity of the molecule. The specific chemical reactions of "N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide" would depend on the substituents and their positions on the benzothiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Computational methods can predict properties like molecular electrostatic potential (MEP) distribution, non-linear optical properties, and frontier molecular orbitals (FMOs) . These properties are crucial for understanding the interaction of the compound with biological targets, such as tubulin, which is inhibited by certain benzothiazole derivatives leading to antiproliferative activity in cancer cells .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Study Findings: Benzothiazole derivatives, including those similar to the compound , have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors can adsorb onto surfaces by both physical and chemical means, offering extra stability and higher inhibition efficiencies than previously reported benzothiazole family inhibitors (Hu et al., 2016).
Antifungal and Antimicrobial Properties
- Study Findings: Similar benzothiazole derivatives have been synthesized and identified for their potential antifungal properties. For instance, their effectiveness against fungi like Aspergillus terreus and Aspergillus niger has been explored (Jafar et al., 2017).
- Additionally, benzothiazole compounds have been studied for their antimicrobial screening, showing potential in the treatment of microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).
Anticancer and Antiproliferative Activity
- Study Findings: N-1,3-benzothiazol-2-ylbenzamide derivatives have shown antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some of these compounds, including those structurally similar to the queried compound, demonstrated a prominent inhibitory effect on cell growth, particularly towards MCF-7 cancer cell lines (Corbo et al., 2016).
Anti-Inflammatory Activity
- Study Findings: Benzothiazole derivatives have been evaluated for in-vitro anti-inflammatory activity, demonstrating significant inhibition of bovine serum albumin denaturation, which suggests potential anti-inflammatory properties (Rathi et al., 2013).
Eigenschaften
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-5-10-22-17-9-8-16(24-4)12-18(17)25-20(22)21-19(23)15-7-6-13(2)14(3)11-15/h1,6-9,11-12H,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWXHPBIDRTABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2,4-dichlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2504061.png)
![(4-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2504062.png)

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)


![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)
![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)
![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)
![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)